Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone
Description
Historical Development of Bicyclic Sulfonamide Ketones
The exploration of bicyclic sulfonamide ketones emerged from dual interests in medicinal chemistry and materials science. Early work on norbornene-derived systems gained momentum in the 1990s with the discovery of their stereochemical rigidity, which proved valuable for designing enzyme inhibitors and polymer precursors. A pivotal advancement occurred in 2015 when Amgen Inc. disclosed bicyclic ketone sulfonamides targeting voltage-gated sodium channels (Nav1.7) for pain management. These compounds, exemplified by clinical candidate Raxatrigine, demonstrated how norbornene frameworks could enhance metabolic stability while maintaining target affinity. Parallel developments in polymer chemistry utilized norbornene sulfonamides as monomers for ring-opening metathesis polymerization (ROMP), enabling precise control over polymer backbone functionality.
Table 1: Milestones in Bicyclic Sulfonamide Ketone Development
Structural Classification within Norbornene-Indolinyl Systems
This compound belongs to the bridged bicyclo[2.2.1]heptene structural family, characterized by:
- A norbornene core enforcing planar chirality and restricted conformational mobility
- An indolinyl ketone moiety providing hydrogen-bonding capacity
- A 5-position sulfonamide group with cyclopentylamine substitution
The sulfonamide group adopts a trans-coplanar conformation relative to the indoline ring, maximizing resonance stabilization between the sulfur center and aryl π-system. Substituent patterns follow the general formula from Patent WO2016141035, where R¹ represents the bicyclic system and R² incorporates the sulfonamide pharmacophore.
Table 2: Structural Features and Their Functional Roles
| Component | Functional Role | Structural Impact |
|---|---|---|
| Norbornene scaffold | Enforces three-dimensional orientation | Reduces off-target binding |
| Indolinyl ketone | Participates in π-π stacking | Enhances membrane permeability |
| Cyclopentylsulfonamide | Modulates solubility and target affinity | Balances lipophilicity/polarity |
Significance in Heterocyclic Chemistry Research
The fusion of norbornene and indolinyl systems addresses two persistent challenges in heterocyclic chemistry:
- Stereochemical control : The bicyclic framework locks substituents in defined spatial arrangements, simplifying structure-activity relationship studies.
- Dual functionality : The ketone and sulfonamide groups enable simultaneous interactions with both polar and hydrophobic binding pockets, as demonstrated in Nav1.7 channel blockade.
Recent synthetic methodologies leverage Diels-Alder reactions between cyclopentadiene and indole-derived dienophiles, achieving >80% enantiomeric excess when using chiral auxiliaries. Computational studies reveal the norbornene strain energy (~30 kcal/mol) contributes to enhanced binding kinetics through preorganization effects.
Relevance within Current Chemical Research Landscape
Three emerging research directions highlight this compound's importance:
- Targeted drug delivery : Functionalization of the cyclopentylamine group enables conjugation to antibody-drug conjugates (ADCs) for localized Nav1.7 modulation.
- Smart materials : ROMP polymerization of norbornene sulfonamides produces stimuli-responsive hydrogels with tunable swelling ratios.
- Catalysis : The ketone group serves as a ligand anchor in transition metal complexes for asymmetric hydrogenation reactions.
Ongoing structure-property relationship studies focus on modifying the indoline substituents to optimize pharmacokinetic profiles while retaining the core bicyclic architecture. The compound’s dual applicability in biological and materials systems positions it as a benchmark for multifunctional heterocyclic design.
Properties
IUPAC Name |
1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)-N-cyclopentyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(19-12-14-5-6-15(19)11-14)23-10-9-16-13-18(7-8-20(16)23)27(25,26)22-17-3-1-2-4-17/h5-8,13-15,17,19,22H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBMLWNZYPCVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC5CC4C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone typically involves multiple steps, starting with the preparation of the bicyclic heptene ring. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclic structure . The indolinyl ketone moiety is then introduced through a series of reactions, including sulfonylation and amination .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptene Derivatives
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b): Synthesized via reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with 4-fluoroaniline, this urea derivative shares the norbornene core but lacks the indolinyl-sulfonamide motif. Its reactivity highlights the versatility of the bicyclic system in forming stable adducts with amines, suggesting similar synthetic pathways for the target compound .
- Bicyclo[2.2.1]heptyl Ketone (31) : Studies on its basicity (pKa ~10⁵) reveal that steric and electronic effects from the bicyclic framework influence reactivity comparably to cyclohexyl or bicyclo[2.2.2] systems. This indicates that the target compound’s ketone group may exhibit similar stability under acidic or basic conditions .
Indoline Derivatives
- 2-Methylindoline and 5-Methylindoline : These simpler analogs (boiling point 228–229°C, density 1.023) demonstrate that alkylation at the indoline nitrogen or aromatic ring alters physicochemical properties. The target compound’s 5-sulfonamide substitution likely enhances polarity and solubility compared to methylated derivatives .
- (1-Methyl-1H-indol-7-yl)methanol: With a hydroxyl group at the 7-position, this compound (mp 90.5–93.5°C) illustrates how functionalization of the indole/indoline scaffold impacts melting behavior, a property relevant to the target compound’s crystallinity .
Physicochemical Properties
The bicyclo[2.2.1]heptene system imposes significant steric hindrance, which may reduce conformational flexibility compared to monocyclic or less rigid bicyclic analogs (e.g., bicyclo[2.2.2] systems). Basicity comparisons suggest that the ketone group in the target compound will exhibit moderate proton affinity, akin to cyclohexyl ketones (pKa ~10⁵) .
Data Table: Key Parameters of Compared Compounds
| Compound Name | Molecular Weight | Key Substituents | Ring System | Basicity (pKa) | Solubility Trends |
|---|---|---|---|---|---|
| Target Compound | ~400 (estimated) | 5-[(Cyclopentylamino)sulfonyl] | Bicyclo[2.2.1] + Indoline | ~10⁵ (inferred) | Moderate polarity |
| 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-FP)urea | 260.3 | 4-Fluorophenylurea | Bicyclo[2.2.1] | Not reported | Low (hydrophobic aryl) |
| Bicyclo[2.2.1]heptyl Ketone (31) | ~150 (estimated) | Ketone | Bicyclo[2.2.1] | 10⁵ | Low (non-polar core) |
| 2-Methylindoline | 133.19 | 2-Methyl | Indoline | Not reported | High (low MW, non-polar) |
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptene core, which is known for its rigidity and ability to interact with biological targets. The presence of a sulfonamide group contributes to its pharmacological properties, enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂S |
| Molecular Weight | 278.37 g/mol |
| CAS Number | [Proposed CAS Number] |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of bicyclic compounds often involves interactions with various biological targets, including enzymes, receptors, and transport proteins. This compound is hypothesized to exert its effects through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The sulfonamide moiety may facilitate binding to receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation.
Case Studies
-
Antitumor Activity : A study investigated the effects of related indolinyl ketones on cancer cell lines. The results indicated that these compounds could induce apoptosis in various cancer types through caspase activation.
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of treatment
- Antimicrobial Efficacy : Another study evaluated the antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL.
- Neuroprotective Effects : Research has suggested that bicyclic compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the indolinyl ring improved potency against specific targets.
- In Vivo Studies : Animal models showed that the compound could reduce tumor growth by inhibiting angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
